(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol
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Overview
Description
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the hydrogen atom on the thiazole ring with a 3,4-dimethoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Imino Group:
Addition of the Propanol Group: The final step involves the addition of a propanol group to the thiazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)butan-1-ol: Similar structure but with a butanol group instead of propanol.
Uniqueness
The uniqueness of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-5-8-17(9-6-15)22-21-23(11-4-12-24)18(14-27-21)16-7-10-19(25-2)20(13-16)26-3/h5-10,13-14,24H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWGYIXXQCGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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